molecular formula C7H5BrINO2 B2741344 5-Bromo-2-iodo-3-nitrotoluene CAS No. 1160573-71-6

5-Bromo-2-iodo-3-nitrotoluene

Cat. No.: B2741344
CAS No.: 1160573-71-6
M. Wt: 341.93
InChI Key: PZGNEGICJCQNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodo-3-nitrotoluene: is an organic compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol . This compound is characterized by the presence of bromine, iodine, methyl, and nitro functional groups attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-3-nitrotoluene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include wearing protective gloves and eye protection, and rinsing cautiously with water in case of eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methyl-3-nitrobenzene followed by bromination and iodination. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodo-3-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.

    Electrophilic Substitution: Chlorine gas in the presence of a catalyst for chlorination.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-nitrotoluene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, as well as the nitro and methyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

5-bromo-2-iodo-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGNEGICJCQNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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